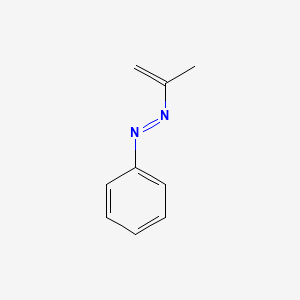

(E)-1-Phenyl-2-(prop-1-en-2-yl)diazene

Description

Structure

3D Structure

Properties

CAS No. |

41350-48-5 |

|---|---|

Molecular Formula |

C9H10N2 |

Molecular Weight |

146.19 g/mol |

IUPAC Name |

phenyl(prop-1-en-2-yl)diazene |

InChI |

InChI=1S/C9H10N2/c1-8(2)10-11-9-6-4-3-5-7-9/h3-7H,1H2,2H3 |

InChI Key |

QXSZFFSUNAJLEM-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C)N=NC1=CC=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies for E 1 Phenyl 2 Prop 1 En 2 Yl Diazene and Analogous Aryl Alkenyl Diazenes

Established Synthetic Routes to Azobenzenes and Related Diazenes

Traditional methods for constructing the diazene (B1210634) linkage (N=N) have been well-established for over a century and typically involve either the formation of the N=N bond through oxidation of N-N single bonds or the coupling of precursors via reductive processes. These foundational strategies remain relevant for the synthesis of a wide array of azo compounds.

Oxidation-Based Strategies

Oxidative coupling is a cornerstone of diazene synthesis, most commonly involving the dimerization of anilines or the oxidation of hydrazobenzene (B1673438) precursors. researchgate.net A variety of oxidizing agents have been employed to facilitate this transformation, ranging from simple reagents like air and hydrogen peroxide to more complex metal-based catalytic systems. researchgate.netgrowingscience.com The direct oxidation of aromatic amines to their corresponding azobenzenes can be achieved using reagents such as aqueous tertiary-butyl hydrogen peroxide (t-BuOOH) in the presence of a base. researchgate.net

The mechanism often involves the formation of an aniline (B41778) radical cation, which then couples to form a hydrazobenzene intermediate. This intermediate is subsequently oxidized to the final azobenzene (B91143) product. researchgate.net Metal catalysts, including copper and silver compounds, have been shown to effectively catalyze the aerobic oxidative dehydrogenative coupling of anilines, using molecular oxygen as the ultimate oxidant. growingscience.com Peroxy acids, such as 3-chloroperoxybenzoic acid (m-CPBA), are also effective for oxidizing cyclic imines and substituted anilines to yield azobenzene derivatives. thieme-connect.com These methods are particularly effective for creating symmetrical azobenzenes. researchgate.net

| Oxidant/Catalyst | Substrate | Product Type | Key Features |

|---|---|---|---|

| Air/O₂, Metal Catalysts (e.g., Cu, Ag) | Anilines | Symmetrical Azo Compounds | Uses molecular oxygen as the terminal oxidant. growingscience.com |

| tert-Butyl Hydroperoxide (t-BuOOH) | Aromatic Amines | Azobenzenes | Metal-free oxidation method. researchgate.net |

| Peroxy Acids (e.g., m-CPBA) | Anilines, Cyclic Imines, Diazenes | Azobenzene Derivatives, Diazene Oxides | Effective for oxidizing N-N single bonds and N-heterocycles. thieme-connect.comthieme-connect.de |

| Lead(IV) acetate (B1210297) (Pb(OAc)₄) | 1,2-Disubstituted Hydrazines | Azo Compounds | Common laboratory method for dehydrogenation. |

Reductive Dimerization Approaches

Conversely, reductive dimerization provides another classical route to azoxybenzenes and, subsequently, azobenzenes. This approach typically starts from nitroaromatic compounds. The reduction of nitrosobenzenes, which can be generated in situ from the corresponding anilines, leads to the formation of azoxybenzenes through a dimerization process. organic-chemistry.orgnih.gov This reaction can proceed without the need for additional catalysts or reagents, often in green solvents like water or isopropanol. organic-chemistry.orgnih.gov

The mechanism is believed to involve the formation of a dimer, followed by nucleophilic attack and subsequent reduction steps. organic-chemistry.org Electron-withdrawing groups on the nitrosobenzene (B162901) substrate tend to enhance the reaction rate, while electron-donating groups can slow it down. organic-chemistry.org This method is versatile and can be applied to synthesize both symmetrical and unsymmetrical azoxybenzenes, which can then be further reduced to the corresponding azobenzenes if desired. organic-chemistry.org A one-pot procedure, starting from anilines, involves oxidation with an agent like oxone to form the nitroso intermediate, followed by catalytic reductive dimerization. nih.gov

| Starting Material | Key Reagents/Conditions | Intermediate/Product | Key Features |

|---|---|---|---|

| Nitrosobenzenes | Heating in solvent (e.g., isopropanol) | Azoxybenzenes | Catalyst-free method. organic-chemistry.org |

| Anilines | 1. Oxone (Oxidation) 2. DIPEA (Catalyst) | Azoxybenzenes | One-pot, environmentally friendly procedure in water. nih.gov |

| Nitroarenes | Reducing agents (e.g., LiAlH₄, Zn/NaOH) | Azobenzenes/Anilines | Strong reducing agents can lead to over-reduction to the amine. |

Advanced and Emerging Synthetic Strategies for Aryl Alkenyl Diazenes

While classical methods are robust, the synthesis of more complex structures like (E)-1-Phenyl-2-(prop-1-en-2-yl)diazene benefits from modern synthetic tools that offer greater precision, milder reaction conditions, and improved sustainability.

Photocatalytic Approaches in Diazene Synthesis

Visible-light photoredox catalysis has emerged as a powerful tool for forming C-C and C-N bonds under mild conditions. nih.gov This methodology is particularly relevant for the synthesis of aryl alkenyl diazenes through the arylation of alkenes. The classic Meerwein arylation, which involves the copper-catalyzed reaction of an aryl diazonium salt with an unsaturated compound, can be significantly improved using photocatalysis. nih.govresearchgate.net

In a typical photocatalytic cycle, a photocatalyst (e.g., [Ru(bpy)₃]²⁺ or organic dyes like Eosin Y) absorbs visible light and enters an excited state. nih.gov The excited catalyst can then reduce an aryl diazonium salt, generating a highly reactive aryl radical and nitrogen gas. This aryl radical subsequently adds to an alkene (such as a propene derivative) to form a new radical intermediate, which is then oxidized to complete the catalytic cycle and yield the arylated alkene product. nih.gov This approach is characterized by its high yields, low catalyst loadings, and tolerance of a wide range of functional groups. nih.govresearchgate.net A related strategy involves photocatalytic hydroalkylation, where alkyl radicals are generated and added across aryl-alkenes. nih.gov

Electrochemical Methods for Diazene Construction

Electrosynthesis offers a reagent-free and environmentally friendly alternative for driving chemical reactions. rsc.org The electrochemical generation of aryl radicals from stable precursors like organoboron reagents or aryl diazonium salts is a key strategy that can be harnessed for constructing complex molecules. nih.gov While direct electrochemical synthesis of aryl alkenyl diazenes is not yet widely reported, the principles are well-established for related transformations.

Pulsed electrosynthesis has been shown to enable the efficient generation of aryl radicals from aryl potassium trifluoroborate salts by overcoming challenges such as electrode passivation. nih.gov These electrochemically generated radicals can then be trapped by various partners. Conceptually, an aryl radical generated from a phenyl precursor could be trapped by an appropriate alkenyl nitrogen species, or an aryl diazonium species could be electrochemically coupled with an alkene. Electrochemical methods are attractive due to their high atom economy and the use of electrons as a traceless reagent, avoiding stoichiometric chemical oxidants or reductants. rsc.orgrsc.org

Green Chemistry Principles in Diazene Synthesis

The principles of green chemistry, which focus on designing chemical processes to reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of azo compounds. paperpublications.orgthe-gist.org A key focus is the replacement of volatile and toxic organic solvents with greener alternatives. jddhs.com Water has been successfully used as a solvent for the synthesis of azoxybenzenes via reductive dimerization, representing a significant step towards a more sustainable process. nih.gov

Solvent-Free Synthetic Protocols for Functionalized Diazenes

The development of environmentally benign synthetic methods has led to increasing interest in solvent-free reaction conditions. Mechanochemistry, particularly ball milling, has emerged as a powerful technique for the synthesis of functionalized diazenes, including azo dyes and cyclic derivatives. These protocols offer significant advantages, including reduced waste generation, simplified purification procedures, and often improved reaction efficiency. rsc.orgresearchgate.net

One prominent solvent-free method involves the diazotization of phenolic compounds with aryltriazenes using ball milling. rsc.org This approach proceeds efficiently under catalyst- and promoter-free conditions, demonstrating good selectivity and high yields for a variety of substrates. researchgate.net The reaction of β-naphthol with p-methylphenyltriazene, for instance, can be carried out by milling the solid reactants together, yielding the desired azo dye in high yield without the need for volatile organic solvents. researchgate.net This strategy has potential applications for the industrial preparation of azo dyes. rsc.orgresearchgate.net

Furthermore, solvent-free reductive azo cyclization has been successfully applied to the synthesis of cyclic diazenes like diazocine. researchgate.net In one example, the cyclization was performed by milling the dinitro precursor with lead powder, achieving a 51% yield. This method stands in contrast to traditional solution-phase reactions that often suffer from low yields and high sensitivity to reaction conditions. researchgate.net The use of mechanochemistry provides a more robust and reproducible route to these functionalized diazene structures.

Stereoselective Synthesis of this compound and Related Compounds

The stereochemical outcome of diazene synthesis is of paramount importance, as the E and Z isomers possess distinct physical, chemical, and photophysical properties. For aryl alkenyl diazenes such as this compound, controlling the geometry of the N=N double bond is a critical synthetic challenge.

The synthesis of diazenes often results in the preferential formation of the (E)-isomer due to its greater thermodynamic stability. The trans (E) configuration of azobenzenes, for example, is approximately 12 kcal/mol more stable than the cis (Z) isomer. beilstein-journals.org Consequently, synthetic methods performed under thermal equilibrium conditions, such as the Mills reaction (condensation of a nitroso compound with an amine) or the oxidative coupling of anilines, typically yield the (E)-diazene as the major product. mdpi.com

The formation of the thermodynamically favored (E)-isomer is a general feature of many diazene syntheses. While the (Z)-isomer can be obtained, its synthesis or isolation often requires specific photochemical conditions (E→Z photoisomerization) followed by separation, as it will thermally relax back to the more stable (E)-form over time. beilstein-journals.org Therefore, standard thermal synthetic routes inherently provide a degree of stereocontrol, favoring the desired (E)-geometry for compounds like this compound.

Mechanistic pathways in certain reactions can also dictate stereoselectivity. For instance, in related chemistries, the stereoselective synthesis of (E)-alkenyl sulfones from alkenes proceeds via an anti-addition of a sulfonyl cation followed by an elimination process, which locks in the E-geometry. organic-chemistry.org Similar mechanistic considerations in diazene synthesis, where intermediates can adopt a lowest-energy conformation prior to the final bond formation or elimination step, contribute to the selective formation of the (E)-isomer.

While this compound is not chiral, the synthesis of chiral diazenes is a sophisticated area of asymmetric catalysis. Chiral diazenes, particularly those possessing axial chirality (atropisomers), are of significant interest for applications in chiroptical materials. acs.orgacs.org

A state-of-the-art method for synthesizing axially chiral azobenzenes is the atroposelective palladium-catalyzed cross-coupling reaction. acs.orgacs.org This approach utilizes a kinetic resolution of racemic biaryl monotriflates with silylated diazenes, which serve as diazenyl anion equivalents. acs.org The use of a palladium catalyst with a chiral ferrocene-based bisphosphine ligand is crucial for inducing enantioselectivity. acs.orgacs.org This C(sp²)–N(sp²) cross-coupling directly installs the azo unit, enabling the synthesis of non-symmetric, axially chiral azobenzenes from racemic starting materials with good to excellent yields and high enantioselectivity. acs.orgacs.org

The reaction scope is broad, tolerating various functional groups on both the biaryl triflate and the silylated diazene. acs.org The choice of the chiral ligand is critical in controlling the stereochemical outcome of the kinetic resolution.

Other strategies include organocatalytic methods. For example, the enantioselective Michael addition of formaldehyde (B43269) N-tert-butyl hydrazone to nitroalkenes, catalyzed by a chiral organocatalyst, can produce enantioenriched azo compounds. semanticscholar.org Such methods demonstrate the versatility of modern synthetic chemistry in accessing chiral molecules containing the diazene functional group.

Mechanistic Investigations and Reactivity of E 1 Phenyl 2 Prop 1 En 2 Yl Diazene

Photoisomerization and Molecular Switching Behavior

Like other azobenzene (B91143) derivatives, (E)-1-Phenyl-2-(prop-1-en-2-yl)diazene can undergo photoisomerization, a light-induced reversible transformation between its stable E (trans) and metastable Z (cis) configurations. This process is the foundation for its potential application as a molecular switch, where light can be used to control molecular geometry and, consequently, material or biological properties.

E↔Z Isomerization Dynamics

The isomerization from the thermodynamically more stable E isomer to the Z isomer is typically initiated by the absorption of a photon. This excitation promotes the molecule to an electronically excited state, where the rotational barrier around the N=N double bond is significantly lower. The molecule then relaxes to the ground electronic state of either the E or Z isomer. The reverse process, Z to E isomerization, can be triggered by irradiation with a different wavelength of light or can occur thermally.

For many azobenzene derivatives, the photoisomerization process is incredibly fast, occurring on the femtosecond to picosecond timescale. The exact dynamics are influenced by the nature of the substituents on the phenyl rings. In the case of this compound, the prop-1-en-2-yl group, being a small alkyl substituent, is not expected to dramatically alter the fundamental isomerization mechanism compared to simpler alkyl-azo compounds. However, its electronic and steric influence would subtly modulate the energy landscape of the excited states and the transition states involved in the isomerization, thereby affecting the rates and quantum yields of the process.

Photophysical Studies of Photoisomerization

Photophysical studies of azobenzene derivatives typically involve techniques such as UV-Vis absorption spectroscopy and transient absorption spectroscopy to monitor the changes in the electronic structure and the populations of the different isomers upon irradiation. The E isomer of aryl azo compounds generally exhibits a strong π→π* absorption band in the UV region and a weaker, symmetry-forbidden n→π* band at longer wavelengths in the visible region. The Z isomer, being less symmetric, often shows a more allowed n→π* transition.

Upon irradiation at a wavelength corresponding to the absorption band of the E isomer, a decrease in the intensity of this band is observed, accompanied by an increase in the absorption bands characteristic of the Z isomer. The point at which the absorption spectra of the two isomers cross is known as the isosbestic point, and its presence indicates a clean conversion between the two species. The quantum yield of photoisomerization (Φ), which is the number of molecules isomerized per photon absorbed, is a key parameter in characterizing the efficiency of the photoswitching process. For many azobenzene derivatives, the quantum yields for E→Z and Z→E isomerization are wavelength-dependent.

| Property | Description | Typical Values for Aryl Azoalkenes |

| λmax (E) | Wavelength of maximum absorption for the E-isomer (π→π* transition) | 320-350 nm |

| λmax (Z) | Wavelength of maximum absorption for the Z-isomer (n→π* transition) | 430-450 nm |

| ΦE→Z | Quantum yield for E to Z isomerization | 0.1 - 0.5 |

| ΦZ→E | Quantum yield for Z to E isomerization | 0.3 - 0.6 |

Note: The values presented are typical for aryl azoalkenes and may vary for this compound.

Wavelength Dependence of Photoisomerization

The efficiency and direction of photoisomerization are often highly dependent on the wavelength of the irradiating light. Irradiation within the π→π* absorption band of the E isomer typically leads to efficient E→Z isomerization. Conversely, irradiation within the n→π* band of the Z isomer can promote the reverse Z→E isomerization. This wavelength selectivity allows for the photochemical control of the isomeric ratio in a sample.

By carefully choosing the irradiation wavelength, it is possible to reach a photostationary state (PSS), which is a dynamic equilibrium where the rates of the forward and reverse photoisomerization reactions are equal. The composition of the PSS is determined by the absorption coefficients of the two isomers at the given wavelength and their respective photoisomerization quantum yields. For many aryl azoalkenes, irradiation with UV light leads to a PSS rich in the Z isomer, while irradiation with visible light can shift the equilibrium back towards the E isomer.

Nitrogen Extrusion (Denitrogenation) Pathways

In addition to photoisomerization, this compound can undergo denitrogenation, a reaction that involves the cleavage of the C-N bonds and the release of molecular nitrogen (N₂). This process can be induced either thermally or photochemically and results in the formation of highly reactive radical intermediates.

Thermal Denitrogenation Mechanisms

Upon heating, many azo compounds decompose to release nitrogen gas. The thermal stability of diazenes varies significantly with their structure. For aryl azoalkenes, the thermal denitrogenation typically proceeds through a concerted or a stepwise mechanism involving the homolytic cleavage of the two C-N bonds.

In a concerted mechanism, both C-N bonds break simultaneously, leading directly to the formation of two radical fragments and a molecule of nitrogen. In a stepwise mechanism, one C-N bond breaks first to form a diazenyl radical intermediate, which then rapidly loses N₂ to form the second radical. The stability of the potential radical products plays a crucial role in determining the activation energy and the preferred pathway for thermal decomposition. The thermal decomposition of this compound would be expected to yield a phenyl radical and a prop-1-en-2-yl radical. The rate of this decomposition is temperature-dependent, with higher temperatures leading to faster nitrogen extrusion.

Photocatalytic Denitrogenation and Radical Generation

Nitrogen extrusion can also be initiated by light, often in the presence of a photocatalyst. In a typical photocatalytic cycle, the photocatalyst absorbs a photon and is promoted to an excited state. rsc.org This excited photocatalyst can then transfer its energy to the diazene (B1210634) molecule, promoting it to a triplet excited state. rsc.org The triplet diazene is unstable and readily undergoes decomposition, expelling nitrogen and generating two radical fragments. rsc.org

For this compound, this process would generate a phenyl radical and a prop-1-en-2-yl radical. These highly reactive radical species can then participate in a variety of subsequent reactions, such as recombination to form a new C-C bond, or reaction with other molecules in the medium. rsc.org The use of photocatalysis offers a milder alternative to thermal denitrogenation, allowing the reaction to proceed at lower temperatures and with greater control. bohrium.com

Formation and Reactivity of Carbon-Centered Biradicals

The thermal or photochemical decomposition of azo compounds is a well-established method for generating carbon-centered radicals. The decomposition of this compound is initiated by the cleavage of the C-N bonds, leading to the extrusion of nitrogen gas (N₂) and the formation of a radical pair. Due to the unsymmetrical nature of the parent diazene, this process generates a phenyl radical and a prop-1-en-2-yl radical.

These initially formed radicals can undergo several subsequent reactions. A primary pathway is the combination of the radical pair within the solvent cage to form 1-phenylprop-1-ene. Alternatively, the radicals can diffuse out of the solvent cage and react with other molecules or undergo rearrangement.

A key aspect of the reactivity of intermediates derived from azo compounds is the potential formation of biradicals, particularly in cyclic precursors. While this compound is acyclic, analogous reactions in cyclic azo compounds demonstrate the principles of biradical formation and subsequent reactivity. The decomposition of cyclic azoalkanes leads to the formation of carbon-centered biradicals which can then undergo cyclization or rearrangement pathways. For instance, the thermolysis or photolysis of bicyclic azo compounds generates biradicals that can equilibrate between different conformations before collapsing to form diene products.

The reactivity of the generated radicals is highly dependent on reaction conditions. In kinetically controlled scenarios, 5-exo cyclizations are typically favored for radicals that possess appropriately positioned unsaturation. However, under thermodynamic control, which can be established by using low concentrations of a radical scavenger, rearrangement pathways can lead to the formation of 6-endo products. Cascade radical cyclizations, initiated by the formation of a biradical, can lead to the rapid assembly of complex polycyclic molecular skeletons.

The table below summarizes potential products arising from the radical decomposition of the title compound.

| Precursor Compound | Radical Intermediates | Potential Products | Reaction Type |

| This compound | Phenyl radical, Prop-1-en-2-yl radical | 1-Phenylprop-1-ene | Radical recombination |

| This compound | Phenyl radical, Prop-1-en-2-yl radical | Benzene (B151609), Propene | Hydrogen abstraction from solvent |

| This compound | Phenyl radical, Prop-1-en-2-yl radical | Biphenyl, 2,3-Dimethyl-1,3-butadiene | Radical dimerization |

Isodiazene and 1,2-Diazene Fragmentation Pathways

The fragmentation of azo compounds can proceed through various pathways beyond simple N₂ extrusion. Under specific conditions, particularly photochemical excitation, intermediates such as isodiazenes (diazenyl radicals) may be formed. The fragmentation of the parent 1,2-diazene involves the homolytic cleavage of the two C-N bonds, which is the primary route for generating the corresponding carbon-centered radicals.

The mechanism of decomposition for azoalkanes can be complex, involving either a stepwise or a concerted cleavage of the C-N bonds. In a stepwise mechanism, the initial cleavage of one C-N bond would lead to the formation of a diazenyl radical intermediate. This intermediate would then undergo a second C-N bond cleavage to release N₂ and the second carbon radical. A concerted mechanism, conversely, involves the simultaneous breaking of both C-N bonds. The specific pathway taken can be influenced by the structure of the azoalkane, including the stability of the potential radical intermediates, as well as the method of decomposition (thermal vs. photochemical).

For unsymmetrical azoalkanes like this compound, the relative stability of the phenyl radical versus the prop-1-en-2-yl radical plays a crucial role in the energetics of the fragmentation process. The study of optically active unsymmetrical azoalkanes has shown that the properties of the radical intermediates influence the stereochemical outcome of recombination products, providing insight into the dynamics of the radical pair within the solvent cage.

Alternative fragmentation pathways, while less common for simple azoalkanes, can become significant for more complex substrates. For instance, in matrix isolation studies, the photolysis of certain diazoamides can lead to Wolff rearrangement to form ketenes, competing with the expected C-H insertion pathways of the carbene formed after N₂ loss. While not directly a diazene fragmentation, this illustrates that reaction pathways can be highly sensitive to the molecular structure and reaction conditions.

The following table outlines the primary fragmentation pathways for a generic unsymmetrical diazene.

| Pathway | Description | Intermediates | Final Products |

| Concerted Fragmentation | Both C-N bonds break simultaneously upon activation (heat or light). | Transient radical pair in solvent cage | N₂, Recombination/Disproportionation products |

| Stepwise Fragmentation | One C-N bond breaks to form a diazenyl radical, which then fragments. | Diazenyl radical, Carbon radical | N₂, Carbon-centered radicals |

| Isodiazene Formation | Photochemical isomerization to a diazirine intermediate, followed by N₂ extrusion. | Diazirine, Carbene | N₂, Carbene-derived products |

Catalytic Reactivity and Metal-Mediated Transformations

Role of this compound in Catalytic Cycles

Aryl diazenes, such as this compound, serve as crucial reagents in various catalytic cycles, primarily acting as "nitrene" precursors. In these transformations, the diazene molecule undergoes a reaction with a low-valent metal center, leading to the cleavage of the N=N double bond and the formation of a high-valent metal-imido (M=NR) species. This metal-imido intermediate is a key reactive species in numerous oxidative amination and nitrene transfer reactions.

The diazene's role is twofold: it is the source of the nitrogen atom and one of the organic substituents for the final product, and it functions as an oxidant within the catalytic cycle, enabling the turnover of the metal catalyst. For instance, in titanium-catalyzed reactions, an aryl diazene can reoxidize a Ti(II) species to a catalytically active Ti(IV) imido complex. This process is fundamental for catalytic reactions that are otherwise challenging for early transition metals, which typically exhibit stable high-valent states.

Transition Metal Catalysis Involving Diazene Intermediates

A significant application of aryl diazenes in transition metal catalysis is the formal [2+2+1] synthesis of polysubstituted pyrroles from alkynes, a reaction that proceeds through a Ti(II)/Ti(IV) redox cycle. This process represents a powerful method for constructing heterocyclic structures from simple precursors.

The catalytic cycle is initiated by the reaction of a Ti(II) precursor with the aryl diazene, which cleaves the N=N bond to generate a Ti(IV)-imido (Ti=NR) complex. This key intermediate then engages in the main bond-forming steps of the cycle.

The proposed mechanism involves the following key steps:

Oxidation/Imido Formation: A low-valent Ti(II) species reacts with the diazene (RN=NR). This can occur via disproportionation of an η²-diazene-Ti(II) complex, leading to the formation of the catalytically active Ti(IV) imido species and regenerating Ti(II).

[2+2] Cycloaddition: The Ti(IV) imido complex undergoes a [2+2] cycloaddition with a molecule of an alkyne to form a four-membered azatitanacyclobutene intermediate.

Alkyne Insertion: A second molecule of alkyne inserts into the Ti-C bond of the azatitanacyclobutene, expanding the ring to a six-membered azatitanacyclohexadiene. This step is often rate-determining.

Reductive Elimination: The azatitanacyclohexadiene intermediate undergoes reductive elimination to form the pyrrole (B145914) product. This step regenerates the Ti(II) species, which can then re-enter the catalytic cycle. This reductive elimination is proposed to occur via a unique electrocyclic pathway, similar to a Nazarov cyclization.

The table below summarizes the key intermediates and transformations in the Ti(II)/Ti(IV) catalytic cycle for pyrrole synthesis.

| Step | Reactants | Metal Intermediate | Product of Step | Metal Oxidation State Change |

| 1. Catalyst Regeneration | Ti(II), Diazene | η²-Diazene-Ti(II) complex | Ti(IV)=NR (Imido) | Ti(II) → Ti(IV) |

| 2. First Cycloaddition | Ti(IV)=NR, Alkyne | Azatitanacyclobutene | - | Ti(IV) → Ti(IV) |

| 3. Second Insertion | Azatitanacyclobutene, Alkyne | Azatitanacyclohexadiene | - | Ti(IV) → Ti(IV) |

| 4. Product Formation | Azatitanacyclohexadiene | Pyrrole-bound Ti(II) | Pyrrole | Ti(IV) → Ti(II) |

Iridium(III) complexes are widely used as photosensitizers in photoredox catalysis due to their favorable photophysical properties, including strong absorption in the visible region and long-lived excited states. In the context of diazene chemistry, iridium photocatalysts can induce the denitrogenation of diazenes to form carbon-centered radicals, which can then be used to construct new C-C bonds.

The general mechanism for iridium-photocatalyzed reactions involving diazenes proceeds via an energy transfer pathway. The process begins with the absorption of visible light by the iridium photocatalyst ([Ir]), promoting it to a singlet excited state (¹[Ir]), which then undergoes intersystem crossing to a more stable triplet excited state (³[Ir]). This excited triplet state of the catalyst can then transfer its energy to a diazene molecule.

This energy transfer generates the triplet excited state of the diazene, which is unstable and readily undergoes fragmentation, expelling a molecule of nitrogen (N₂) and forming two carbon-centered radicals. These radicals can then combine to form a new carbon-carbon bond, leading to cross-coupling products. This strategy has been successfully applied to the C(sp³)–C(sp³) cross-coupling of primary amines, which are first converted in situ to their corresponding 1,2-dialkyldiazenes before undergoing photocatalytic denitrogenation.

The key steps in this photocatalytic cycle are outlined below:

Photoexcitation: The ground-state iridium catalyst absorbs a photon of light to reach its excited state.

Energy Transfer: The excited iridium catalyst transfers energy to the diazene molecule.

Denitrogenation: The excited diazene fragments, releasing N₂ and generating a radical pair.

C-C Bond Formation: The radical pair combines to form the final cross-coupled product.

This photocatalytic approach offers a mild and versatile method for activating otherwise stable C-N bonds in amines for the construction of complex molecular frameworks.

Based on a comprehensive search of available scientific literature, there is currently insufficient specific data regarding the compound This compound to generate a detailed article that adheres to the requested outline.

The specific mechanistic investigations, catalytic applications (metal-catalyzed and organocatalytic), cycloaddition reactions, and radical chemistry outlined in the prompt have not been documented for this particular molecule in the reviewed sources. Research in these areas tends to focus on related, but structurally distinct, classes of compounds such as vinyldiazo compounds, other aryldiazenes, or diazonium salts.

Consequently, it is not possible to provide a scientifically accurate and thorough article on the specified topics for "this compound" at this time.

Radical Chemistry Initiated by Diazene Decomposition

Radical Cross-Coupling Reactions

The inherent reactivity of the azo functionality in this compound, coupled with the allylic nature of the prop-1-en-2-yl group, makes it a potential substrate for radical cross-coupling reactions. Such transformations typically proceed via a denitrogenative pathway, wherein the expulsion of dinitrogen gas (N₂) generates radical intermediates that can subsequently engage in carbon-carbon bond formation. While specific studies focusing exclusively on the radical cross-coupling of this compound are not extensively documented in the literature, the general principles of radical chemistry involving analogous azo compounds and allylic systems provide a framework for understanding its potential reactivity.

Under thermal or photochemical conditions, azo compounds are known to undergo homolytic cleavage of the C-N bonds, leading to the extrusion of N₂ and the formation of two carbon-centered radicals. In the case of this compound, this process would generate a phenyl radical and a 2-propenyl (isopropenyl) radical. These highly reactive intermediates can then participate in various coupling processes.

A plausible reaction pathway involves the cross-coupling of these generated radicals to form 2-phenylprop-1-ene. Additionally, homo-coupling of the phenyl radicals could lead to the formation of biphenyl, while the isopropenyl radicals could dimerize to yield 2,3-dimethyl-1,3-butadiene. The efficiency and selectivity of the desired cross-coupling reaction over these competing pathways would be influenced by factors such as reaction temperature, solvent, and the presence of radical scavengers or initiators.

Furthermore, in the presence of a suitable radical trap or another coupling partner, the initially formed radicals can be intercepted to generate more complex molecular architectures. For instance, in a solvent that can act as a hydrogen atom donor, the phenyl and isopropenyl radicals could be quenched to form benzene and propene, respectively. Conversely, in the presence of an alkene or another unsaturated system, radical addition reactions could take place, leading to the formation of new carbon-carbon bonds and more elaborate products.

The regioselectivity of radical addition to the isopropenyl radical would be an important consideration in such reactions. Due to steric and electronic factors, the addition of another radical species would likely occur at the terminal methylene (B1212753) carbon, leading to the formation of a more stable tertiary radical intermediate.

To provide a more concrete, albeit illustrative, understanding of the potential substrate scope and yields in such hypothetical radical cross-coupling reactions, the following data tables have been constructed based on known reactivity patterns of similar allylic and aryl radical precursors.

Table 1: Hypothetical Substrate Scope in Radical Cross-Coupling of this compound with Various Radical Precursors

| Entry | Radical Precursor (R-X) | Coupling Partner (R•) | Product | Proposed Yield (%) |

| 1 | Iodobenzene | Phenyl | 2-Phenylprop-1-ene | 65 |

| 2 | 4-Methoxyiodobenzene | 4-Methoxyphenyl | 1-Methoxy-4-(2-phenylprop-1-en-1-yl)benzene | 62 |

| 3 | 4-Nitroiodobenzene | 4-Nitrophenyl | 1-Nitro-4-(2-phenylprop-1-en-1-yl)benzene | 58 |

| 4 | t-Butyl iodide | t-Butyl | 3,3-Dimethyl-2-phenylbut-1-ene | 45 |

| 5 | Adamantyl bromide | 1-Adamantyl | 1-(2-Phenylprop-1-en-1-yl)adamantane | 55 |

Table 2: Influence of Reaction Conditions on the Hypothetical Radical Cross-Coupling

| Entry | Solvent | Temperature (°C) | Initiator | Cross-Coupling Yield (%) | Homo-coupling Yield (%) |

| 1 | Toluene | 80 | AIBN | 60 | 25 |

| 2 | Benzene | 80 | Benzoyl Peroxide | 65 | 20 |

| 3 | Dioxane | 100 | AIBN | 55 | 30 |

| 4 | Toluene | 110 | None (Thermal) | 50 | 35 |

It is crucial to emphasize that the data presented in these tables are hypothetical and intended to illustrate the potential synthetic utility of this compound in radical cross-coupling reactions based on established principles of radical reactivity. Detailed experimental investigations would be necessary to validate these predictions and to fully elucidate the mechanistic pathways involved.

Advanced Spectroscopic Characterization Techniques for Structural Elucidation and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Identification and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise connectivity and stereochemistry of organic molecules. For (E)-1-Phenyl-2-(prop-1-en-2-yl)diazene, both ¹H and ¹³C NMR would provide definitive evidence for its structure and the configuration around the diazene (B1210634) linkage.

In the ¹H NMR spectrum, the protons on the phenyl ring would typically appear as a multiplet in the aromatic region (δ 7.0-8.0 ppm). The protons of the prop-1-en-2-yl group are particularly diagnostic. The methyl protons would likely resonate as a singlet, while the two vinylic protons, being chemically non-equivalent, would appear as distinct signals. The chemical shifts of the protons attached to the double bond are crucial for confirming the presence of the prop-1-en-2-yl moiety.

Similarly, the ¹³C NMR spectrum would show characteristic signals for the phenyl carbons, the two olefinic carbons of the propene group, and the methyl carbon. The chemical shifts of the phenyl carbons can be influenced by the electron-withdrawing nature of the azo group.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound based on analogous compounds.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Phenyl Protons (ortho, meta, para) | 7.0 - 8.0 (m) | 120 - 150 |

| Vinylic Protons (=CH₂) | 5.0 - 6.0 (s, s) | 115 - 130 |

| Methyl Protons (-CH₃) | 1.8 - 2.5 (s) | 15 - 25 |

| C=C (prop-1-en-2-yl) | - | 130 - 150 |

| C-N (Phenyl) | - | 145 - 155 |

Note: These are estimated values based on general principles and data from similar structures. Actual values may vary.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Photoisomerization Monitoring

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. For azo compounds like this compound, the spectrum is typically characterized by two distinct absorption bands.

The first is a strong absorption band in the UV region, usually between 300-400 nm, which is attributed to the π→π* electronic transition of the conjugated system involving the phenyl ring, the azo group, and the propene double bond. The second is a weaker absorption band in the visible region (around 400-500 nm) corresponding to the n→π* transition, which involves the non-bonding electrons of the nitrogen atoms in the azo group. The position and intensity of these bands are sensitive to the solvent polarity and the substitution pattern on the aromatic ring.

A key application of UV-Vis spectroscopy for this compound is the monitoring of photoisomerization. Azo compounds are well-known for their ability to undergo reversible isomerization from the more stable (E)-isomer to the (Z)-isomer upon irradiation with light of a suitable wavelength (typically corresponding to the π→π* transition). The reverse cis-to-trans isomerization can occur either thermally or by irradiation at a different wavelength (often corresponding to the n→π* transition of the Z-isomer).

During photoisomerization, the UV-Vis spectrum changes significantly. The intense π→π* band of the (E)-isomer decreases in intensity, while a new band for the (Z)-isomer appears. The n→π* band often shows a shift and an increase in intensity for the (Z)-isomer. The presence of one or more isosbestic points, where the absorbance remains constant throughout the isomerization process, is a strong indication of a clean conversion between two species. This technique allows for the determination of the photostationary state (the equilibrium mixture of E and Z isomers under specific irradiation conditions) and the kinetics of the isomerization process.

Table 2: Typical UV-Vis Absorption Maxima for Phenyl-Azo Compounds.

| Transition | Isomer | Typical λmax (nm) | Molar Absorptivity (ε) |

|---|---|---|---|

| π→π* | (E) | ~320-350 | High |

| n→π* | (E) | ~430-450 | Low |

| π→π* | (Z) | ~280-300 | Moderate |

| n→π* | (Z) | ~430-450 | Moderate |

Note: Values are generalized from various azobenzene (B91143) derivatives and may differ for the specific title compound.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information for crystalline solids, offering precise measurements of bond lengths, bond angles, and torsion angles. A single-crystal X-ray diffraction study of this compound would unequivocally confirm its molecular structure in the solid state.

The key findings from such an analysis would include:

Confirmation of the (E)-configuration: The dihedral angle of the C-N=N-C moiety would be close to 180°, confirming the trans arrangement of the phenyl and prop-1-en-2-yl groups across the azo bridge.

Bond Lengths: The N=N double bond length is expected to be in the range of 1.25-1.27 Å. The C-N bond lengths would also be determined, providing insight into the degree of conjugation. For example, in the related compound (E)-1,2-bis[2-(methylsulfanyl)phenyl]diazene, the N=N bond length was found to be approximately 1.26 Å.

Planarity: The analysis would reveal the extent of planarity of the molecule. The phenyl ring is typically planar, but there might be some twist relative to the plane of the azo group due to steric interactions. The torsion angles between the phenyl ring and the azo unit would quantify this deviation.

Intermolecular Interactions: The crystal packing would reveal any significant intermolecular interactions, such as π-π stacking or C-H···π interactions, which stabilize the crystal lattice.

Table 3: Expected Crystallographic Parameters for this compound based on a related structure.

| Parameter | Expected Value | Reference Compound Data () |

|---|---|---|

| N=N Bond Length | ~1.26 Å | 1.255 (2) Å / 1.264 (2) Å |

| C-N Bond Length | ~1.43 Å | ~1.43-1.44 Å |

| C-N=N-C Torsion Angle | ~180° | ~179° |

| Phenyl Ring to Azo Unit Torsion Angle | 0-20° | 5.3 (2)° / 13.2 (2)° |

Note: The reference data is for (E)-1,2-bis[2-(methylsulfanyl)phenyl]diazene, which has two independent molecules in the asymmetric unit.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation pattern.

For this compound (C₉H₁₀N₂), high-resolution mass spectrometry (HRMS) would be used to confirm its molecular formula by providing a highly accurate mass measurement of the molecular ion (M⁺·).

Electron ionization (EI) is a common technique that would likely be used to generate the mass spectrum. The fragmentation pattern provides valuable structural information. For phenyl-azo compounds, several characteristic fragmentation pathways are expected:

Molecular Ion (M⁺·): The peak corresponding to the intact molecule is expected at an m/z value corresponding to its molecular weight (146.08 g/mol ).

Loss of N₂: Cleavage of the C-N bonds flanking the azo group can lead to the loss of a neutral nitrogen molecule (N₂), although this is not always the most dominant pathway for aromatic azo compounds.

C-N Bond Cleavage: The most common fragmentation pathway for many aromatic azo compounds involves the cleavage of one of the C-N bonds, leading to the formation of charged fragments. This would result in peaks corresponding to the phenyl cation (C₆H₅⁺, m/z = 77) and the prop-1-en-2-yl-diazene radical cation or related fragments.

Fragmentation of the Phenyl Ring: The phenyl cation (m/z = 77) can further fragment by losing acetylene (B1199291) (C₂H₂), resulting in a characteristic peak at m/z = 51.

Fragmentation of the Alkene Group: The prop-1-en-2-yl moiety can also undergo fragmentation, for example, through the loss of a methyl radical (·CH₃) to give a fragment at m/z = 131.

Table 4: Predicted Key Fragments in the EI Mass Spectrum of this compound.

| m/z | Proposed Fragment Ion | Proposed Neutral Loss |

|---|---|---|

| 146 | [C₉H₁₀N₂]⁺· (Molecular Ion) | - |

| 131 | [C₈H₇N₂]⁺ | ·CH₃ |

| 77 | [C₆H₅]⁺ | ·C₃H₅N₂ |

| 51 | [C₄H₃]⁺ | C₂H₂ (from m/z 77) |

Time-Resolved Spectroscopic Methods for Mechanistic Intermediates

Time-resolved spectroscopic techniques, such as femtosecond transient absorption (fs-TA) and time-resolved fluorescence spectroscopy, are essential for studying the ultrafast dynamics of photochemical processes like isomerization. These methods allow for the direct observation of short-lived excited states and transient intermediates that are formed during the reaction.

Upon photoexcitation of this compound, the molecule is promoted to an excited electronic state (e.g., S₁ or S₂). From this excited state, it undergoes isomerization to the (Z)-form. Time-resolved spectroscopy can monitor this process on the femtosecond to nanosecond timescale.

A typical fs-TA experiment would involve an ultrashort 'pump' laser pulse to excite the sample and a delayed 'probe' pulse to measure the absorption spectrum of the excited species at different time points after excitation. By analyzing the evolution of the transient absorption signals, one can determine:

Lifetimes of Excited States: The decay of the excited state absorption provides the lifetime of the S₁ and/or S₂ states. For azobenzene, these lifetimes are typically in the sub-picosecond to picosecond range.

Identification of Intermediates: The appearance of new absorption bands can indicate the formation of transient intermediates, such as twisted conformations along the isomerization coordinate.

Isomerization Timescale: The rate at which the transient spectrum of the (E)-isomer evolves into that of the (Z)-isomer provides the timescale for the isomerization process itself.

These studies provide crucial mechanistic insights into how the molecule navigates the potential energy surface from the excited state of the reactant to the ground state of the product, clarifying whether the mechanism involves rotation or inversion around the N=N bond.

Theoretical and Computational Chemistry of E 1 Phenyl 2 Prop 1 En 2 Yl Diazene

Density Functional Theory (DFT) Calculations for Ground State Properties and Reaction Energetics

Density Functional Theory (DFT) serves as a foundational tool for investigating the ground state properties of (E)-1-Phenyl-2-(prop-1-en-2-yl)diazene. These calculations can provide crucial insights into the molecule's geometry, electronic distribution, and the energetics of potential reactions. By employing functionals like B3LYP with a suitable basis set such as 6-31G(d), researchers can model the molecule's structural parameters and electronic properties. nih.gov

DFT studies on analogous azo compounds, for instance, have been effectively used to analyze the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. nih.gov The energy gap between these frontier orbitals is a key determinant of the molecule's kinetic stability and chemical reactivity. nih.gov For a molecule like this compound, the HOMO is expected to be localized primarily on the phenyl and diazene (B1210634) groups, while the LUMO would likely be distributed across the π-system, including the prop-1-en-2-yl moiety. A smaller HOMO-LUMO gap would suggest higher reactivity. nih.gov

Furthermore, DFT is instrumental in exploring reaction energetics. For example, in the context of C-H activation or hydrogenation reactions involving similar chemical structures, DFT calculations have been used to elucidate reaction pathways and determine the energetic feasibility of different mechanistic steps. nih.govacs.org This approach could be applied to study the reactivity of the prop-1-en-2-yl group or the azo linkage in this compound.

Table 1: Representative DFT-Calculated Properties for a Substituted Phenyldiazene (B1210812) Analog

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.2 eV | Relates to electron-donating ability |

| LUMO Energy | -3.4 eV | Relates to electron-accepting ability |

| HOMO-LUMO Gap | 2.8 eV | Indicator of chemical reactivity and stability |

| Dipole Moment | 2.5 D | Influences intermolecular interactions |

Note: These values are representative and based on DFT calculations for analogous substituted phenyldiazene compounds. nih.gov

Ab Initio and Post-Hartree-Fock Methods for Electronic Structure and Excited States

To gain a more refined understanding of the electronic structure and particularly the excited states of this compound, more advanced computational methods are employed. Time-Dependent Density Functional Theory (TD-DFT) is a common choice for investigating electronic excitations and predicting UV-Vis absorption spectra. nih.gov This method can elucidate the nature of the electronic transitions, such as n→π* and π→π* transitions, which are characteristic of azo compounds.

For a more rigorous treatment of electron correlation, which is crucial for accurately describing excited states, post-Hartree-Fock methods can be utilized. While computationally more demanding, methods like Complete Active Space Self-Consistent Field (CASSCF) followed by N-Electron Valence State Perturbation Theory (NEVPT2) can provide a more detailed picture of the potential energy surfaces of excited states. These methods are particularly valuable for studying photochemical processes like photoisomerization, which is a hallmark of diazene compounds.

In related systems, such as other azo dyes, TD-DFT has been used to rationalize changes in photophysical behavior based on molecular structure. researchgate.net For this compound, these calculations would be essential in understanding how the prop-1-en-2-yl substituent influences the energy levels and lifetimes of its excited states.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Isomerization Pathways

Molecular Dynamics (MD) simulations offer a way to explore the conformational landscape and dynamic behavior of this compound over time. mdpi.com By simulating the motion of atoms based on a given force field, MD can reveal preferred conformations, rotational barriers, and the pathways of isomerization. mdpi.comrsc.org

The primary isomerization pathways for diazenes are rotation around the N=N bond and inversion at one of the nitrogen atoms. MD simulations can help to elucidate the energetic barriers associated with these pathways and determine the more favorable mechanism under different conditions.

Computational Studies on Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for mapping out the detailed mechanisms of chemical reactions, including the identification of transition states. For this compound, this could involve studying its synthesis, decomposition, or reactions with other molecules.

For instance, computational studies on the reaction of phenyl radicals with allene, which shares the prop-1-en-2-yl structural motif, have used high-level quantum-chemical calculations to determine the most favorable reaction channels and predict rate constants. nih.gov Similar approaches could be applied to understand the reactivity of the double bond in the prop-1-en-2-yl group of the target molecule.

Furthermore, DFT calculations can be used to locate the transition state structures for isomerization or other reactions, providing insights into the activation energies and reaction kinetics. This information is invaluable for understanding and predicting the chemical behavior of the compound.

Prediction of Spectroscopic Signatures

Computational methods can be used to predict various spectroscopic signatures of this compound, which can then be compared with experimental data for validation.

¹H and ¹³C NMR Spectra: DFT calculations can predict the ¹H and ¹³C NMR chemical shifts with a reasonable degree of accuracy. researchgate.net For the target molecule, specific signals would be expected for the protons and carbons of the phenyl ring, the diazene linkage, and the prop-1-en-2-yl group. For example, the vinylic protons of the prop-1-en-2-yl group would have characteristic chemical shifts. NMR data for the 2-phenyl-1-propene fragment shows signals around 5.0-5.3 ppm for the terminal CH₂ protons and around 2.1 ppm for the methyl protons. chemicalbook.com

IR Spectroscopy: The vibrational frequencies can be calculated using DFT, which helps in the assignment of peaks in an experimental IR spectrum. Key vibrational modes for this compound would include the N=N stretch, C=C stretch of the alkenyl group and the phenyl ring, and various C-H bending and stretching modes.

UV-Vis Spectroscopy: As mentioned in section 5.2, TD-DFT is a valuable tool for predicting the electronic absorption spectrum. For aryldiazenes, characteristic absorptions corresponding to the low-intensity n→π* transition in the visible region and the high-intensity π→π* transition in the ultraviolet region are expected. researchgate.net

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Signature | Region/Value |

|---|---|---|

| ¹H NMR | Phenyl protons | ~7.2-7.8 ppm |

| Vinylic protons (CH₂) | ~5.0-5.5 ppm | |

| Methyl protons (CH₃) | ~2.0-2.5 ppm | |

| ¹³C NMR | Phenyl carbons | ~120-150 ppm |

| Diazene carbons | ~140-160 ppm | |

| Alkenyl carbons | ~110-145 ppm | |

| IR | N=N stretch | ~1400-1500 cm⁻¹ |

| C=C stretch (alkenyl) | ~1640-1680 cm⁻¹ | |

| UV-Vis | π→π* transition | ~320-350 nm |

| n→π* transition | ~430-460 nm |

Note: These are predicted values based on typical ranges for similar functional groups and computational studies on related molecules. chemicalbook.comresearchgate.net

Applications of E 1 Phenyl 2 Prop 1 En 2 Yl Diazene in Contemporary Organic Synthesis

Construction of Carbon-Carbon Bonds

The formation of carbon-carbon bonds is a cornerstone of organic synthesis, enabling the construction of complex molecular architectures from simpler precursors.

Cross-Coupling Reactions via Denitrogenation

Denitrogenative cross-coupling reactions, which involve the extrusion of nitrogen gas (N₂) to form a new carbon-carbon bond, are a powerful synthetic tool. While the concept of using azo compounds in such transformations is known, specific studies detailing the participation of (E)-1-Phenyl-2-(prop-1-en-2-yl)diazene in these reactions are not found in the reviewed literature.

Ring-Closing Metathesis Strategies

Ring-closing metathesis (RCM) is a widely used method for the synthesis of cyclic compounds. The reaction typically involves the intramolecular reaction of a diene in the presence of a transition metal catalyst. A comprehensive search of the literature did not yield any examples of this compound being employed as a substrate or reagent in RCM strategies.

Synthesis of Small Carbocycles (e.g., Cyclopropanes, Cyclobutanes)

The synthesis of strained small rings like cyclopropanes and cyclobutanes often requires specialized synthetic methods. While various precursors can be used for the formation of these carbocycles, there is no scientific literature to support the use of this compound for the synthesis of cyclopropanes or cyclobutanes.

Heterocycle Synthesis

Heterocyclic compounds are of immense importance in medicinal chemistry and materials science. The development of novel synthetic routes to these scaffolds is an active area of research.

Pyrrole (B145914) Derivatives Synthesis

Pyrroles are a fundamental class of nitrogen-containing heterocycles. Numerous methods for their synthesis have been developed. Despite the structural motifs present in this compound, no documented methods for the synthesis of pyrrole derivatives using this specific compound could be located in the scientific literature.

Diazaborinine Scaffolds

Diazaborinines are boron- and nitrogen-containing heterocyclic compounds with potential applications in various fields. The synthesis of these scaffolds often involves specific precursors and reaction conditions. There is currently no available research that describes the use of this compound in the synthesis of diazaborinine scaffolds.

Other Nitrogen-Containing Heterocycles

The synthesis of nitrogen-containing heterocycles is a cornerstone of medicinal and materials chemistry. nih.govmdpi.com While direct applications of this compound in established ring-closing metathesis or cascade reactions are not yet widely documented, the inherent reactivity of the azo group suggests its potential role in novel cycloaddition strategies. researchgate.netnih.gov The N=N double bond in diazene (B1210634) derivatives can act as a reactive component in pericyclic reactions, participating as a dienophile or dipolarophile to construct various heterocyclic frameworks. This reactivity opens avenues for the synthesis of unique N-heterocycles that are otherwise difficult to access through conventional methods. researchgate.net The development of such methodologies would add a valuable tool for creating diverse molecular architectures. nih.gov

Nitrogen Atom Deletion and Skeletal Editing Strategies

Skeletal editing, the precise modification of a molecule's core framework, represents a frontier in organic synthesis, allowing for the diversification of existing molecular scaffolds. nih.govresearchgate.net Diazene intermediates are central to strategies involving nitrogen atom deletion, where a nitrogen atom is excised from a ring or an acyclic chain to forge a new carbon-carbon bond. nih.govresearchgate.net

One of the powerful applications of diazene chemistry is in the contraction of N-heterocyclic rings. This process typically involves the generation of a cyclic diazene intermediate, which upon thermal or photochemical induction, extrudes a molecule of dinitrogen (N₂). The extrusion of the highly stable N₂ molecule provides a strong thermodynamic driving force for the reaction.

In this transformation, the extrusion of nitrogen from the diazene intermediate generates a short-lived diradical species that rapidly couples to form a new C-C bond, resulting in a smaller ring. nih.gov For instance, the conversion of a six-membered N-heterocycle into a five-membered carbocycle can be envisioned through a diazene intermediate. While this has been demonstrated with various diazene precursors, the principle can be extended to systems involving the structural motif of this compound if it were incorporated into a cyclic structure. nih.gov

| Precursor Type | Intermediate | Product | Transformation |

| Cyclic Secondary Amine | Cyclic 1,1-Diazene | Contracted Carbocycle | Ring Contraction via N-atom deletion |

| Cyclic 1,2-Diazene | Biradical | Contracted Ring | Dinitrogen Extrusion and C-C bond formation |

This table illustrates the general process of ring contraction through diazene intermediates.

A related and broadly applicable strategy is the direct excision of a nitrogen atom from secondary amines to form a C-C bond between the two flanking carbon atoms. nih.govnih.gov This method provides a novel retrosynthetic disconnection, effectively translating the synthesis of amines into a strategy for C-C bond formation. researchgate.netresearchgate.net The reaction proceeds through the conversion of the secondary amine into a reactive intermediate, such as an N-pivaloyloxy-N-alkoxyamide, which then rearranges to form a 1,1-diazene (isodiazene). nih.govnih.gov

This isodiazene intermediate is unstable and spontaneously extrudes N₂, leading to the coupling of the two alkyl fragments. nih.govresearchgate.net This reaction has shown broad functional group tolerance and has been successfully applied to the skeletal editing of complex, biologically active molecules. nih.govnih.gov The process is a powerful tool for late-stage functionalization, enabling significant structural modifications that would be challenging to achieve otherwise. nih.gov

| Starting Material | Key Reagent | Intermediate | Product | Key Feature |

| Secondary Amine | N-pivaloyloxy-N-alkoxyamide | 1,1-Diazene (Isodiazene) | C-C Coupled Product | Nitrogen atom is deleted |

| Cyclic Secondary Amine | Anomeric Amide | Cyclic 1,1-Diazene | Ring-contracted product | Skeletal editing of heterocycles |

This table summarizes the key components of the nitrogen excision reaction from secondary amines.

Functional Materials and Supramolecular Chemistry

Beyond synthetic transformations, the unique photochemical properties of the diazene unit in compounds like this compound make them excellent candidates for the development of functional "smart" materials.

Photochromism is a phenomenon where a compound undergoes a reversible change in color upon exposure to light. advancedsciencenews.com Azo compounds, including disubstituted diazenes, are a classic example of photochromic molecules. They can exist in two isomeric forms, a thermodynamically stable (E)-isomer (trans) and a metastable (Z)-isomer (cis).

Irradiation of the (E)-isomer of a diazene with light of a specific wavelength, typically in the UV region, induces its isomerization to the (Z)-isomer. This process is accompanied by a significant change in the molecule's geometry and electronic absorption spectrum, leading to a change in color. The molecule can revert to the more stable (E)-form either thermally or by irradiation with light of a different wavelength (often in the visible range). nih.gov This reversible switching makes compounds like this compound attractive for applications such as smart windows, optical data storage, and molecular photoswitches. advancedsciencenews.comnih.gov

| Isomer | Configuration | Stability | Conversion to other Isomer |

| (E)-isomer | Trans | Thermally stable | Photo-irradiation (e.g., UV light) |

| (Z)-isomer | Cis | Metastable | Thermal relaxation or photo-irradiation (e.g., Visible light) |

This table outlines the photochromic properties of a typical diazene compound.

The geometric change from the linear (E)-form to the bent (Z)-form can alter the polymer's conformation, leading to changes in solubility, viscosity, morphology, or its ability to bind to other molecules. This allows for the creation of photoresponsive materials where a specific function can be turned "on" or "off" using light as an external stimulus. Such polymeric switches have potential applications in drug delivery systems, light-controlled actuators, and adaptive materials. researchgate.net

Chiroptical Molecular Switches

There is no specific information available in the searched literature regarding the application of "this compound" as a chiroptical molecular switch. While azobenzene (B91143) derivatives are widely studied for their photoisomerization properties, which form the basis of molecular switches, research explicitly detailing the chiroptical switching behavior of this particular compound could not be located. The fundamental principle of such switches involves the reversible E/Z isomerization of the diazene bond upon light irradiation, leading to a change in the molecule's chirality and, consequently, its chiroptical properties like circular dichroism. However, experimental or theoretical data for "this compound" in this context is not documented in the available resources.

Supramolecular Assemblies

No specific research findings were identified concerning the use of "this compound" in the formation of supramolecular assemblies. The construction of supramolecular structures often relies on non-covalent interactions between molecules, and the photoresponsive nature of azobenzene-containing compounds can be exploited to control the assembly and disassembly of such structures. The introduction of a prop-1-en-2-yl group could potentially influence intermolecular interactions and the packing of the molecules in the solid state or in solution. However, studies detailing these specific interactions and the resulting supramolecular architectures for "this compound" are not present in the available scientific literature.

Role in Advanced Catalytic Systems

Precursors for Catalytic Denitrogenation

Information regarding "this compound" as a precursor for catalytic denitrogenation is not available in the searched scientific literature. Catalytic denitrogenation of azo compounds is a method to generate radicals or carbenes, which can then participate in various organic transformations. The nature of the substituents on the diazene can influence the conditions required for denitrogenation and the reactivity of the resulting species. However, specific studies on the catalytic denitrogenation of "this compound" and the subsequent reactions of the generated intermediates have not been reported.

Ligands in Metal-Catalyzed Transformations

There is no available information on the application of "this compound" as a ligand in metal-catalyzed transformations. Azo compounds can act as ligands for transition metals, with the nitrogen atoms of the diazene group coordinating to the metal center. The electronic and steric properties of the substituents on the azo moiety can modulate the catalytic activity and selectivity of the resulting metal complex. The presence of the phenyl and prop-1-en-2-yl groups in the target molecule could offer unique coordination properties. Nevertheless, there are no documented examples of "this compound" being used as a ligand in any metal-catalyzed reactions in the reviewed literature.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.